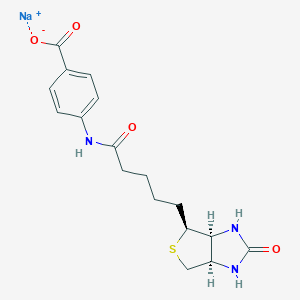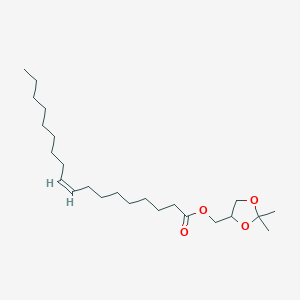
4-Chloro-2,6-diaminopyrimidine
Descripción general
Descripción
4-Chloro-2,6-diaminopyrimidine is a compound of interest in the field of medicinal chemistry due to its core structure, which is prevalent in several important enzyme inhibitors. It is known for its potential in various chemical reactions and its role as a key intermediate in the synthesis of related compounds.
Synthesis Analysis
The synthesis of 4-Chloro-2,6-diaminopyrimidine and related compounds often involves conventional methods without the need for special catalysts. Different synthetic procedures have been developed, demonstrating the versatility of this compound in chemical synthesis. For instance, Németh et al. (2010) described two different synthetic procedures for preparing 4-chloro-6-substituted phenyl pyrimidines, highlighting the dependency of the process on the substituent of the phenyl ring (Németh, Varga, Greff, Kéri, & Őrfi, 2010).
Molecular Structure Analysis
The molecular structure of 2,6-diamino-4-chloropyrimidine has been analyzed using X-ray diffraction methods. The structures of related pyrimidines have shown that the molecules are based on planar six-membered rings with significant double-bond character. This structural feature is crucial for the compound's reactivity and interactions (Clews & Cochran, 1948).
Chemical Reactions and Properties
4-Chloro-2,6-diaminopyrimidine participates in a variety of chemical reactions, illustrating its reactivity and potential in organic synthesis. For example, the electrochemical reduction of related compounds has been studied, providing insights into the reaction mechanisms and the influence of different experimental conditions (Vajtner & Lovreček, 1986).
Physical Properties Analysis
The physical properties of 4-Chloro-2,6-diaminopyrimidine and similar compounds have been investigated through various analytical techniques. For instance, the synthesis and characterization of related compounds involve detailed spectroscopic studies, supporting the identification and understanding of their physical properties (Fehér, Papp, Gömöry, Nagy, Wouters, Lendvay, & Skoda‐Földes, 2016).
Chemical Properties Analysis
The chemical properties of 4-Chloro-2,6-diaminopyrimidine, including its reactivity and interaction with other molecules, have been explored in the context of dihydrofolate reductase inhibition and antimicrobial activity. For example, Gangjee, Adair, and Queener (2001) synthesized a series of 2,4-diaminopyrido[2,3-d]pyrimidines as inhibitors, demonstrating the compound's role in medicinal chemistry (Gangjee, Adair, & Queener, 2001).
Aplicaciones Científicas De Investigación
Application 1: Degradation of s-triazine compounds
- Summary of Application : 4-Chloro-2,6-diaminopyrimidine has been identified for its potential application in the degradation of s-triazine compounds, such as atrazine and simazine, which are known to have adverse effects on the environment .
- Methods of Application : Studies have shown that Rhodococcus corallinus NRRL B-15444, a microbial isolate, possesses a hydrolase activity capable of dechlorinating triazine compounds, including deethylsimazine (CEAT) and deethylatrazine (CIAT). This dechlorination activity is attributed to the enzyme composed of four identical subunits of 54,000 Da, which has been purified and characterized .
- Results or Outcomes : The potential application of 4-Chloro-2,6-diaminopyrimidine lies in its ability to contribute to the degradation of s-triazine compounds, aiding in the reduction of environmental contamination caused by these compounds .
Application 2: Synthesis of Diamino Pyrimidine Oxide Derivatives
- Summary of Application : 2,6-Diamino-4-N (R 1 R 2)-pyrimidine N -oxide, as a heterocyclic drug, has the functions of lowering blood pressure and treating Parkinson’s disease. At the same time, androgenetic alopecia syndrome can also be treated by topical stimulation of hair growth and baldness recovery, as well as by increasing prostaglandin endoperoxide .
- Methods of Application : The homemade spinel chromite was utilized as efficient and green heterogeneous catalysts for N-oxidation of 2,6-diamino-4-chloropyrimidine with H2O2 in ethanol solution at 50°C to obtain the intermediate 2,6-diamino-4-chloropyrimidine N-oxide. A series of 4-substituted diaminopyrimidine oxides were finally obtained .
- Results or Outcomes : Among different spinel chromites, CoCr 2 O 4 exhibits remarkable catalytic activity with a yield of 95.6% within 90 min. In addition, CoCr 2 O 4 was continuously recycled for 5 times without significant decrease in catalytic activity .
Application 3: Degradation of s-triazine compounds
- Summary of Application : 4-Chloro-2,6-diaminopyrimidine has been identified for its potential application in the degradation of s-triazine compounds, such as atrazine and simazine, which are known to have adverse effects on the environment .
- Methods of Application : Studies have shown that Rhodococcus corallinus NRRL B-15444, a microbial isolate, possesses a hydrolase activity capable of dechlorinating triazine compounds, including deethylsimazine (CEAT) and deethylatrazine (CIAT). This dechlorination activity is attributed to the enzyme composed of four identical subunits of 54,000 Da, which has been purified and characterized .
- Results or Outcomes : The potential application of 4-Chloro-2,6-diaminopyrimidine lies in its ability to contribute to the degradation of s-triazine compounds, aiding in the reduction of environmental contamination caused by these compounds .
Application 4: Synthesis of Diamino Pyrimidine Oxide Derivatives
- Summary of Application : 2,6-Diamino-4-N (R 1 R 2)-pyrimidine N -oxide, as a heterocyclic drug, has the functions of lowering blood pressure and treating Parkinson’s disease. At the same time, androgenetic alopecia syndrome can also be treated by topical stimulation of hair growth and baldness recovery, as well as by increasing prostaglandin endoperoxide .
- Methods of Application : The homemade spinel chromite was utilized as efficient and green heterogeneous catalysts for N-oxidation of 2,6-diamino-4-chloropyrimidine with H2O2 in ethanol solution at 50°C to obtain the intermediate 2,6-diamino-4-chloropyrimidine N- oxide. A series of 4-substituted diaminopyrimidine oxides were finally obtained .
- Results or Outcomes : Among different spinel chromites, CoCr 2 O 4 exhibits remarkable catalytic activity with a yield of 95.6% within 90 min. In addition, CoCr 2 O 4 was continuously recycled for 5 times without significant decrease in catalytic activity .
Application 5: Degradation of s-triazine compounds
- Summary of Application : 4-Chloro-2,6-diaminopyrimidine has been identified for its potential application in the degradation of s-triazine compounds, such as atrazine and simazine, which are known to have adverse effects on the environment .
- Methods of Application : Studies have shown that Rhodococcus corallinus NRRL B-15444, a microbial isolate, possesses a hydrolase activity capable of dechlorinating triazine compounds, including deethylsimazine (CEAT) and deethylatrazine (CIAT). This dechlorination activity is attributed to the enzyme composed of four identical subunits of 54,000 Da, which has been purified and characterized .
- Results or Outcomes : The potential application of 4-Chloro-2,6-diaminopyrimidine lies in its ability to contribute to the degradation of s-triazine compounds, aiding in the reduction of environmental contamination caused by these compounds .
Application 6: Synthesis of Diamino Pyrimidine Oxide Derivatives
- Summary of Application : 2,6-Diamino-4-N (R 1 R 2)-pyrimidine N -oxide, as a heterocyclic drug, has the functions of lowering blood pressure and treating Parkinson’s disease. At the same time, androgenetic alopecia syndrome can also be treated by topical stimulation of hair growth and baldness recovery, as well as by increasing prostaglandin endoperoxide .
- Methods of Application : The homemade spinel chromite was utilized as efficient and green heterogeneous catalysts for N-oxidation of 2,6-diamino-4-chloropyrimidine with H2O2 in ethanol solution at 50°C to obtain the intermediate 2,6-diamino-4-chloropyrimidine N- oxide. A series of 4-substituted diaminopyrimidine oxides were finally obtained .
- Results or Outcomes : Among different spinel chromites, CoCr 2 O 4 exhibits remarkable catalytic activity with a yield of 95.6% within 90 min. In addition, CoCr 2 O 4 was continuously recycled for 5 times without significant decrease in catalytic activity .
Safety And Hazards
4-Chloro-2,6-diaminopyrimidine is associated with risks and safety codes. It has been assigned risk codes indicating potential harmful effects if swallowed and irritating effects on the eyes, respiratory system, and skin . Safety precautions, such as rinsing the eyes with water and avoiding skin and eye contact, should be followed when handling the compound .
Propiedades
IUPAC Name |
6-chloropyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN4/c5-2-1-3(6)9-4(7)8-2/h1H,(H4,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIUMVUZDYPQRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30166022 | |
| Record name | 4-Chloro-2,6-diaminopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30166022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,6-diaminopyrimidine | |
CAS RN |
156-83-2 | |
| Record name | 2,4-Diamino-6-chloropyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Diamino-6-chloropyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 156-83-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8818 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-2,6-diaminopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30166022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2,6-diaminopyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.332 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DIAMINO-6-CHLOROPYRIMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83NU5F7ZAS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

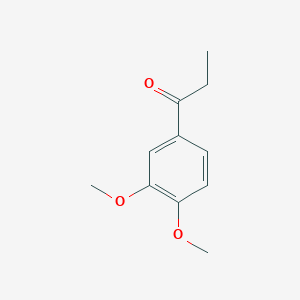
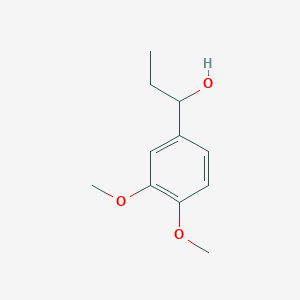

![1-[3,4-Bis(phenylmethoxy)phenyl]propan-1-one](/img/structure/B16218.png)
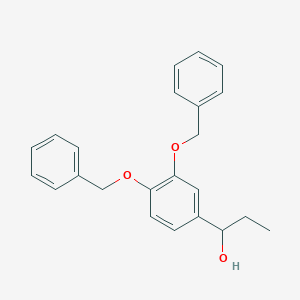
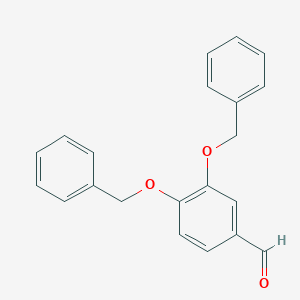
![1-(9H-carbazol-4-yloxy)-3-[2-(2-phenylmethoxyphenoxy)ethylamino]propan-2-ol](/img/structure/B16222.png)


![4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one](/img/structure/B16230.png)
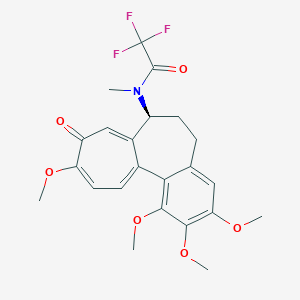
![Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester](/img/structure/B16245.png)
